

(2-formyl-6-methoxyphenoxy)acetic acid

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Formyl-6-methoxyphenoxy)acetic acid
Cat. No.:	B2974322

[Get Quote](#)

An In-depth Technical Guide: (2-formyl-6-methoxyphenoxy)acetic acid

Abstract: This technical guide provides a comprehensive overview of (2-formyl-6-methoxyphenoxy)acetic acid, a multifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. We will explore its core molecular structure, detail robust synthetic protocols, and elucidate its reactivity and utility as a versatile precursor for advanced molecular architectures, including heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical properties in their work.

Introduction and Strategic Overview

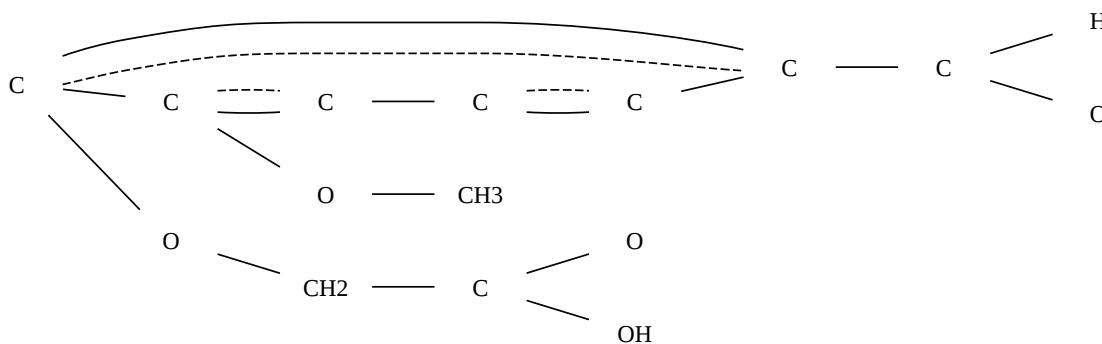
(2-formyl-6-methoxyphenoxy)acetic acid, registered under CAS number 40359-30-6, belongs to the phenoxyacetic acid class of compounds.^{[1][2]} Its structure is distinguished by a strategically functionalized benzene ring, featuring an aldehyde, a methoxy group, and an acetic acid moiety linked via an ether bond. The ortho-positioning of these three groups creates a sterically constrained and electronically rich environment, bestowing upon the molecule a unique reactivity profile.

The aldehyde group serves as a versatile handle for nucleophilic additions, condensations, and reductive aminations. The carboxylic acid provides a site for amide bond formation, esterification, or conversion into other functional groups. The ether linkage is generally stable, providing a robust scaffold. This trifunctional nature makes it an exceptionally valuable starting

material for constructing complex molecules with potential applications in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to predicting its behavior in chemical reactions and biological systems.


Chemical Identity

The fundamental identifiers for (2-formyl-6-methoxyphenoxy)acetic acid are summarized in the table below.

Property	Value	Source
IUPAC Name	2-(2-formyl-6-methoxyphenoxy)acetic acid	N/A
CAS Number	40359-30-6	[1] [2] [3]
Molecular Formula	C10H10O5	[1] [4]
Molecular Weight	210.18 g/mol	[1] [4]
SMILES	COC1=CC=CC(=C1OCC(=O)O)C=O	[4]
InChI	InChI=1S/C10H10O5/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-5H,6H2,1H3,(H,12,13)	[4]

Structural Elucidation

The 2D structure of the molecule highlights the ortho relationship between the formyl, methoxy, and phenoxyacetic acid groups.

[Click to download full resolution via product page](#)

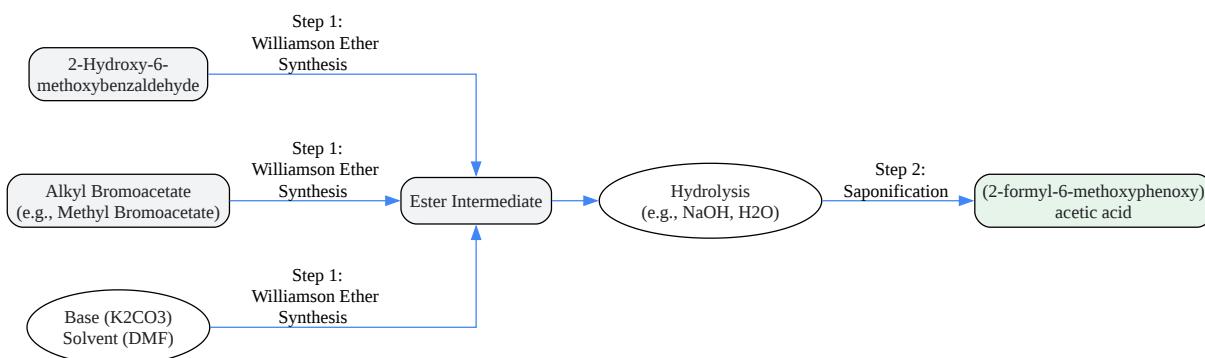
Caption: 2D structure of (2-formyl-6-methoxyphenoxy)acetic acid.

The electronic properties are governed by the interplay of these groups. The methoxy group is an electron-donating group (via resonance), while the aldehyde is a strong electron-withdrawing group. This electronic push-pull relationship, combined with the ortho-directing nature of the ether oxygen, influences the reactivity of the aromatic ring towards electrophilic substitution.

Physicochemical Data

Computational models provide valuable predictions for the molecule's behavior.

Property	Predicted Value	Source
XlogP	0.4	[4]
Topological Polar Surface Area (TPSA)	72.83 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	4	[5]
Rotatable Bonds	5	[5]


These values suggest moderate polarity and good potential for interacting with biological macromolecules through hydrogen bonding.

Synthesis and Characterization

The synthesis of (2-formyl-6-methoxyphenoxy)acetic acid and its analogues is reliably achieved through a two-step process commencing with a Williamson ether synthesis.

Synthetic Strategy

The core of the synthesis involves the formation of an ether bond between a phenol and an alkyl halide. This is a classic and field-proven methodology. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis workflow.

Causality Behind Experimental Choices:

- Reaction: The Williamson ether synthesis is selected for its high efficiency and tolerance of various functional groups present on the aromatic ring.
- Base: Potassium carbonate (K_2CO_3) is a suitable base for deprotonating the phenol. It is strong enough to initiate the reaction but mild enough to prevent side reactions with the aldehyde or ester functionalities.
- Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively dissolves the phenolic substrate and the inorganic base, facilitating a homogenous reaction environment, and its high boiling point allows for elevated reaction temperatures to ensure completion.^[6]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for synthesizing related phenoxyacetic acids.^[6]

Step 1: Synthesis of Methyl (2-formyl-6-methoxyphenoxy)acetate (Ester Intermediate)

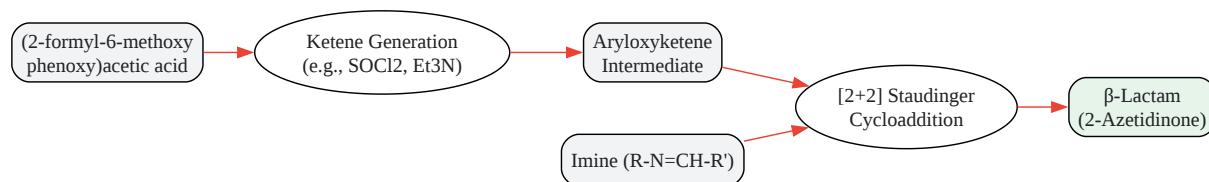
- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
- Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
- Add methyl bromoacetate (1.3 eq) dropwise to the suspension.
- Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by TLC.
- After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Saponification to (2-formyl-6-methoxyphenoxy)acetic acid

- Dissolve the purified ester from Step 1 in a mixture of THF and water.
- Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with cold 1M HCl.
- The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:


- ^1H NMR: Distinct signals for the aldehyde proton (~10 ppm), aromatic protons (6.5-8.0 ppm), the methylene protons of the acetic acid chain (~4.8 ppm), and the methoxy protons (~3.9 ppm).[7]
- ^{13}C NMR: Characteristic peaks for the carbonyl carbons of the aldehyde (~190 ppm) and carboxylic acid (~170 ppm), along with signals for the aromatic and aliphatic carbons.[7]
- Mass Spectrometry: An $[\text{M}-\text{H}]^-$ peak at m/z 209.04555 in negative ion mode ESI-MS.[4]
- IR Spectroscopy: Strong $\text{C}=\text{O}$ stretching bands for the aldehyde ($\sim 1680 \text{ cm}^{-1}$) and carboxylic acid ($\sim 1730 \text{ cm}^{-1}$), and a $\text{C}-\text{O}-\text{C}$ ether stretching band ($\sim 1250 \text{ cm}^{-1}$).

Chemical Reactivity and Synthetic Applications

The true value of (2-formyl-6-methoxyphenoxy)acetic acid lies in its utility as a synthetic intermediate. Its functional groups can be manipulated to build more complex molecular frameworks.

Precursor for β -Lactam Synthesis

A key application for related phenoxyacetic acids is in the synthesis of β -lactams (2-azetidinones), a core structure in many antibiotic classes. The carboxylic acid can be converted in situ into a highly reactive ketene intermediate, which then undergoes a [2+2] cycloaddition with an imine (a Staudinger reaction).^[8]

[Click to download full resolution via product page](#)

Caption: Pathway to β -lactams via Staudinger cycloaddition.

This pathway is highly valuable in drug discovery for generating libraries of novel, polyfunctionalized β -lactam derivatives for antimicrobial screening.

Benzofuran Annulation

The proximity of the aldehyde and the acetic acid side chain allows for intramolecular cyclization to form benzofuran rings, another privileged scaffold in medicinal chemistry. This transformation often proceeds via dehydration of the carboxylic acid to a ketene, which is then trapped intramolecularly by the formyl group, followed by cycloreversion and expulsion of CO₂.^[9] This provides a direct route to 2,3-unsubstituted benzofurans.

Safety and Handling

As a laboratory chemical, (2-formyl-6-methoxyphenoxy)acetic acid should be handled with appropriate care.

- General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Hazard Profile: While specific data for this exact isomer is limited, the related compound 2-(2-formyl-5-methoxyphenoxy)acetic acid is classified with GHS warnings indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[10] It is prudent to handle the title compound with similar precautions.
- Storage: Store in a cool, dry place, tightly sealed, and under an inert atmosphere like nitrogen is recommended for long-term stability.[5]

Conclusion

(2-formyl-6-methoxyphenoxy)acetic acid is more than a simple organic molecule; it is a highly versatile and powerful building block. Its well-defined structure, accessible synthesis, and strategically placed reactive handles make it an asset for synthetic chemists. Its demonstrated utility as a precursor to medicinally relevant scaffolds like β -lactams and benzofurans underscores its potential in drug discovery programs and the broader field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sinfoochem.com [sinfoochem.com]
- 2. 2-(2-FORMYL-6-METHOXYPHENOXY)ACETIC ACID | 40359-30-6 [chemicalbook.com]
- 3. aurumpharmatech.com [aurumpharmatech.com]
- 4. PubChemLite - 2-(2-formyl-6-methoxyphenoxy)acetic acid (C₁₀H₁₀O₅) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-formyl-6-methoxyphenoxy)acetic acid molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2974322#2-formyl-6-methoxyphenoxy-acetic-acid-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com